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Compound of Interest

Compound Name: MS7972

Cat. No.: B1684589

For researchers and drug development professionals investigating the p53-CREB binding
protein (CBP) interaction, the small molecule MS7972 presents a tool for probing this critical
cellular pathway. This guide provides a comparative analysis of MS7972, focusing on its
specificity and performance based on available experimental data, to aid in its effective
application and the consideration of potential alternatives.

MS7972 is a small molecule designed to inhibit the interaction between the tumor suppressor
protein p53 and the bromodomain of the transcriptional coactivator CBP[1][2][3]. This
interaction, specifically involving the acetylated lysine 382 of p53, is a crucial step in the p53-
mediated transcriptional activation of target genes, such as the cell cycle inhibitor p21, in
response to DNA damage[1][4]. By blocking this association, MS7972 offers a mechanism to
modulate p53-dependent cellular processes.

Quantitative Performance of MS7972

The inhibitory activity of MS7972 has been characterized in biochemical assays. The primary
research describing its discovery demonstrated that MS7972 can almost completely block the
interaction between the CBP bromodomain and a p53-derived peptide at a concentration of 50
MMI[2]. Subsequent studies have further quantified its binding affinity, reporting a dissociation
constant (Kd) of 19.6 uM for the CBP bromodomain[2].
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Compound Target Assay Type IC50 / Kd Reference
Fluorescence
~50 uM
CBP Resonance
MS7972 ) (complete [2]
Bromodomain Energy Transfer S
inhibition)
(FRET)
CBP
MS7972 Not specified 19.6 uM (Kd) [2]

Bromodomain

Experimental Protocols

The foundational experiments for identifying and characterizing MS7972 involved a target
structure-guided nuclear magnetic resonance (NMR) spectroscopy screening and a
subsequent fluorescence resonance energy transfer (FRET) assay to confirm the inhibitory
activity.

NMR-Based Screening

A focused chemical library was screened for binding to the CBP bromodomain using NMR
spectroscopy. This technique identifies compounds that interact with the target protein by
observing changes in the protein's NMR spectrum upon addition of the compound. This initial
screen identified MS7972 as a potential binder to the acetyl-lysine binding pocket of the CBP
bromodomain[1].

Fluorescence Resonance Energy Transfer (FRET) Assay

To quantify the inhibitory effect of MS7972 on the p53-CBP interaction, a FRET-based
competition assay was employed. This assay measures the proximity of two fluorescently
labeled molecules. In this case, a fluorescently tagged CBP bromodomain and a fluorescently
labeled peptide derived from p53 were used. When these two molecules interact, FRET occurs.
The addition of an inhibitor like MS7972 disrupts this interaction, leading to a decrease in the
FRET signal. The concentration of MS7972 required to inhibit this interaction by 50% (IC50) or
to achieve near-complete inhibition can then be determined[2].

Signaling Pathway and Experimental Workflow
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The interaction between p53 and CBP is a key regulatory node in the cellular stress response
pathway. The following diagram illustrates this pathway and the point of intervention for
MS7972.
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Caption: p53-CBP signaling pathway and the inhibitory action of MS7972.

The experimental workflow for the discovery and initial validation of MS7972 is depicted below.
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Caption: Workflow for the discovery and validation of MS7972.

Specificity and Comparison with Alternatives

A critical consideration for any chemical probe is its specificity. While MS7972 was identified as
a binder of the CBP bromodomain, the original publication does not provide a broad selectivity
profile against other bromodomain-containing proteins or other protein families. This lack of
comprehensive off-target screening data is a significant limitation. The bromodomain family is
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large and structurally related, and cross-reactivity is a common challenge for inhibitors targeting
the acetyl-lysine binding pocket.

Since the discovery of MS7972, a number of other small molecule inhibitors targeting the
CBP/p300 bromodomains have been developed, some with significantly higher potency and
better-defined selectivity profiles. Researchers considering using MS7972 should be aware of
these alternatives and the potential for off-target effects with MS7972. For applications
requiring high specificity, it is advisable to either perform comprehensive selectivity profiling of
MS7972 or consider more recently developed and better-characterized inhibitors.

In summary, MS7972 serves as an early-generation chemical tool for studying the p53-CBP
interaction. Its moderate potency and the limited public data on its selectivity warrant careful
consideration and suggest that for many applications, more modern and thoroughly
characterized inhibitors of the CBP/p300 bromodomains may be more suitable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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